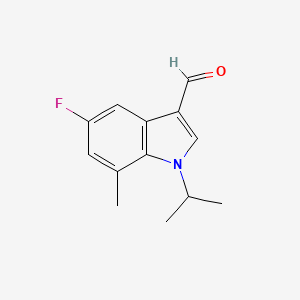
5-fluoro-1-isopropil-7-metil-1H-indol-3-carbaldehído
Descripción general
Descripción
5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . The indole family, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives, including 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, can undergo various chemical reactions. For instance, 1H-indole-3-carbaldehyde can react with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one through the Knoevenagel reaction .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluyendo aquellos similares al 5-fluoro-1-isopropil-7-metil-1H-indol-3-carbaldehído, se han estudiado por sus propiedades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Las características estructurales de estos compuestos les permiten unirse con alta afinidad a los componentes virales, lo que potencialmente interfiere con la capacidad del virus para replicarse.
Propiedades anti-VIH
Los derivados del indol también se han investigado por sus posibles propiedades anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados indolilos sugieren que podrían ser efectivos para inhibir el VIH-1 . Los grupos fluoro y metil presentes en el compuesto pueden contribuir a su capacidad para interactuar con enzimas o proteínas relacionadas con el VIH.
Aplicaciones anticancerígenas
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos con actividad anticancerígena. Los derivados del indol pueden unirse a varios objetivos celulares, potencialmente interrumpiendo la proliferación y supervivencia de las células cancerosas . El patrón de sustitución específico del compuesto en cuestión podría influir en su efectividad contra ciertos tipos de células cancerosas.
Efectos antioxidantes
Los compuestos del indol son conocidos por sus actividades antioxidantes. Pueden neutralizar los radicales libres y proteger las células del estrés oxidativo, que es un factor que contribuye a muchas enfermedades . La presencia del grupo fluoro podría mejorar la capacidad de extracción de electrones, mejorando el potencial antioxidante del compuesto.
Propiedades antimicrobianas y antifúngicas
El indol-3-carbaldehído, un compuesto relacionado, ha demostrado propiedades antifúngicas . Esto sugiere que los derivados como el this compound también podrían poseer capacidades antimicrobianas y antifúngicas, potencialmente útiles en el tratamiento de infecciones.
Inhibición enzimática
Algunos derivados del indol se han evaluado por su capacidad para inhibir enzimas como la reductasa de aldosa y la reductasa de aldehído . Estas enzimas están involucradas en la patofisiología de las complicaciones diabéticas, y su inhibición podría ser beneficiosa en el control de la diabetes.
Regulación del crecimiento de las plantas
Los derivados del indol son estructuralmente similares a las hormonas vegetales como el ácido indol-3-acético, que se deriva del triptófano. Potencialmente podrían utilizarse para regular el crecimiento y desarrollo de las plantas .
Defensa contra patógenos en las plantas
En las plantas, los metabolitos secundarios indólicos desempeñan un papel crucial en la defensa contra los patógenos. Los derivados del indol-3-carbaldehído se sintetizan en respuesta al ataque de patógenos y contribuyen a la resistencia de la planta .
Direcciones Futuras
The future directions of research on 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde and related compounds could involve further exploration of their role in multicomponent reactions . These compounds are essential and efficient chemical precursors for generating biologically active structures, and their applications in sustainable multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a crucial role in regulating immune responses and xenobiotic metabolism . By interacting with AhR, 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde can alter the expression of target genes, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations over time, affecting their stability and biological activity . In vitro and in vivo studies have demonstrated that the effects of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde on cellular function can change over time, with potential implications for its therapeutic use and safety.
Dosage Effects in Animal Models
The effects of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. Research has indicated that indole derivatives can exhibit dose-dependent effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . In animal studies, 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde has been shown to affect various physiological parameters, including enzyme activity, gene expression, and cellular metabolism, depending on the administered dose.
Metabolic Pathways
5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall biological activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde within cells and tissues are critical for its biological effects. This compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various targeting signals and post-translational modifications . The localization of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde within cells can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
5-fluoro-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTDZWPZDVAIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




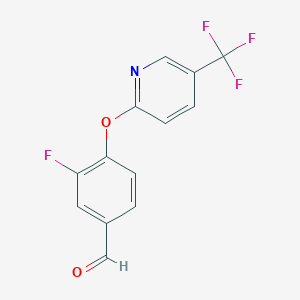
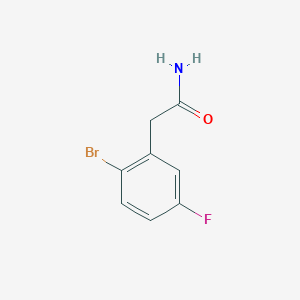





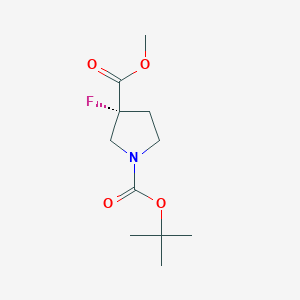
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

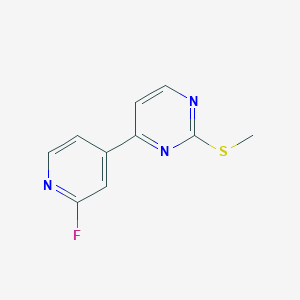
![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
